molecular formula C24H16O B3031078 Ethanone, 1-[4-(1-pyrenyl)phenyl]- CAS No. 139111-43-6

Ethanone, 1-[4-(1-pyrenyl)phenyl]-

Cat. No. B3031078
CAS RN: 139111-43-6
M. Wt: 320.4 g/mol
InChI Key: GNELXJURMSMVMF-UHFFFAOYSA-N
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Description

“Ethanone, 1-[4-(1-pyrenyl)phenyl]-” is a type of ketone, which is an organic compound containing a carbonyl group (C=O) bonded to two other carbon atoms . It appears to have a pyrene (a type of polycyclic aromatic hydrocarbon) and a phenyl group attached to the carbonyl carbon .


Synthesis Analysis

The synthesis of such a compound would likely involve the reaction of a suitable pyrene derivative with a phenyl-containing ketone, although the exact method would depend on the specific substituents on the pyrene and phenyl rings .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of a pyrene ring system, a phenyl ring, and a ketone functional group . The exact structure would depend on the positions of these groups in the molecule .


Chemical Reactions Analysis

As a ketone, “Ethanone, 1-[4-(1-pyrenyl)phenyl]-” would be expected to undergo reactions typical of the carbonyl group . This includes nucleophilic addition reactions, reduction to an alcohol, and oxidation to a carboxylic acid .


Physical And Chemical Properties Analysis

The physical and chemical properties of “Ethanone, 1-[4-(1-pyrenyl)phenyl]-” would be influenced by its molecular structure . For example, the presence of the aromatic rings would likely make it relatively nonpolar and insoluble in water .

Mechanism of Action

The mechanism of action of this compound would depend on its intended use. For example, if it were used as a pharmaceutical, its mechanism of action would depend on the specific biological target it interacts with .

Safety and Hazards

The safety and hazards associated with this compound would depend on its specific physical and chemical properties . As with all chemicals, it should be handled with appropriate safety precautions .

Future Directions

The future directions for research on this compound would depend on its potential applications . For example, if it shows promise as a pharmaceutical, future research might focus on optimizing its synthesis, studying its mechanism of action, and evaluating its safety and efficacy in clinical trials .

properties

IUPAC Name

1-(4-pyren-1-ylphenyl)ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H16O/c1-15(25)16-5-7-17(8-6-16)21-13-11-20-10-9-18-3-2-4-19-12-14-22(21)24(20)23(18)19/h2-14H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GNELXJURMSMVMF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC=C(C=C1)C2=C3C=CC4=CC=CC5=C4C3=C(C=C5)C=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H16O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80477832
Record name Ethanone, 1-[4-(1-pyrenyl)phenyl]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80477832
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

320.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethanone, 1-[4-(1-pyrenyl)phenyl]-

CAS RN

139111-43-6
Record name 1-[4-(1-Pyrenyl)phenyl]ethanone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=139111-43-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ethanone, 1-[4-(1-pyrenyl)phenyl]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80477832
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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